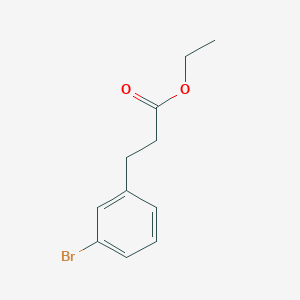
Ethyl 3-(3-bromophenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(3-bromophenyl)propanoate is a chemical compound with the CAS Number: 40640-97-9 . It has a molecular weight of 257.13 . The IUPAC name for this compound is ethyl 3-(3-bromophenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-(3-bromophenyl)propanoate is1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-(3-bromophenyl)propanoate is a liquid at room temperature . It has a boiling point of 303.4°C at 760 mmHg . The compound has a flash point of 137.3°C .Wissenschaftliche Forschungsanwendungen
1. Electroreductive Radical Cyclization
Ethyl 3-(3-bromophenyl)propanoate is utilized in electroreductive radical cyclization. The process involves using nickel(I) catalysts for the cyclization of bromo esters to form various cyclic compounds. This method demonstrates a valuable approach in organic synthesis for creating complex molecular structures (Esteves et al., 2005).
2. Synthesis of Amino Derivatives
Another application is in the synthesis of ethyl 3-(3-aminophenyl)propanoate. This process involves a tandem Knoevenagel condensation and alkylidene reduction, demonstrating the compound's utility in creating important intermediates for further chemical reactions (Nagel et al., 2011).
3. Antimicrobial Activity Study
Ethyl 3-(3-bromophenyl)propanoate has been used in the synthesis of compounds exhibiting antimicrobial activity. The compound reacts with thiosemicarbazones to form thiazolidin-4-ones, which were then studied for their antimicrobial properties. This showcases the compound's role in medicinal chemistry for developing new therapeutic agents (Цялковский et al., 2005).
4. Organoboranes Synthesis
The compound is used in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, contributing to the field of organometallic chemistry. This is significant for the development of new materials and catalysts in industrial applications (Zaidlewicz & Wolan, 2002).
5. Cyclisation onto Azoles
Ethyl 3-(3-bromophenyl)propanoate is involved in radical cyclisation reactions onto azoles, useful for synthesizing complex heterocycles. These reactions are important for developing pharmaceuticals and other biologically active compounds (Allin et al., 2005).
6. Block Copolymer Synthesis
In polymer science, it aids in synthesizing asymmetric difunctional initiators for blockcopolymer preparation through atom transfer radical polymerization and stable free radical polymerization. This application is critical in the field of polymer chemistry, contributing to the development of new materials with varied properties (Tunca et al., 2001).
7. Electrosynthesis Studies
Ethyl 3-(3-bromophenyl)propanoate is studied in electrosynthesis, specifically in the electrochemical reduction at vitreous carbon cathodes. This research is significant for understanding electrochemical processes and their applications in organic synthesis (Esteves et al., 2003).
8. Polymorphism in Pharmaceuticals
It is also important in the study of polymorphism in pharmaceutical compounds. Research in this area helps in understanding the different crystalline forms a drug can take, which is crucial for drug development and stability studies (Vogt et al., 2013).
9. Biochemical Research
Ethyl 3-(3-bromophenyl)propanoate plays a role in biochemical research, such as the study of its derivatives in anti-inflammatory activities. This research contributes to the discovery of new therapeutic agents and understanding their mechanisms of action (Ren et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(3-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUTAAOMFFHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626296 | |
| Record name | Ethyl 3-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-bromophenyl)propanoate | |
CAS RN |
40640-97-9 | |
| Record name | Ethyl 3-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



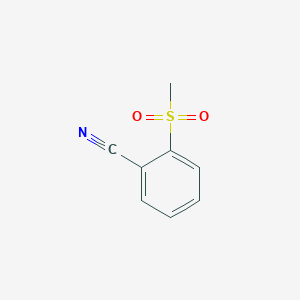
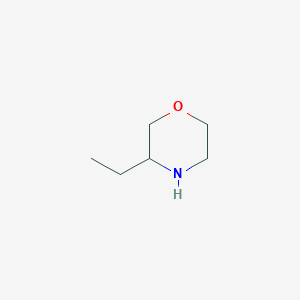
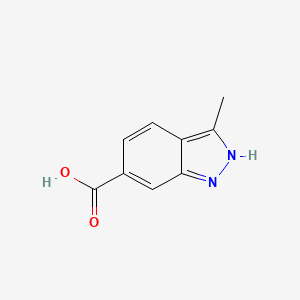
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)

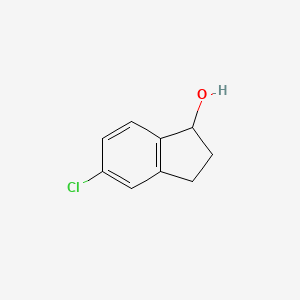
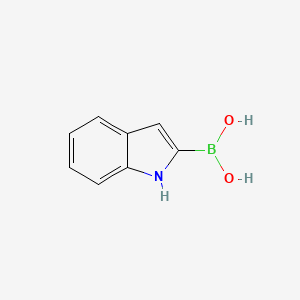
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
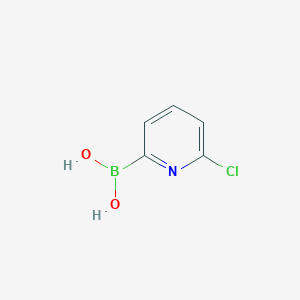

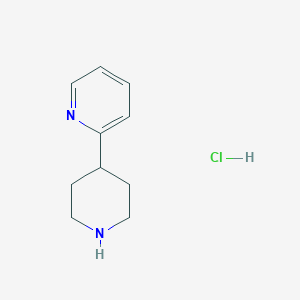
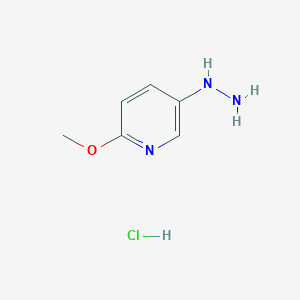
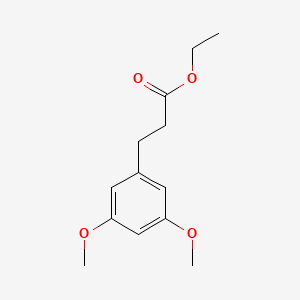
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)